Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis . The presence of a bromine atom and an ethyl ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 8-methylimidazo[1,2-a]pyridine followed by esterification with ethyl bromoacetate . The reaction conditions often involve the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the biological activities of imidazo[1,2-a]pyridine derivatives and their potential as drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds such as:
- 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
- Ethyl (8-amino-6-bromoimidazo[1,2-a]pyrazin-2-yl)acetate
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of different functional groups can make each compound unique in terms of its applications and properties.
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-17-11(16)5-10-7-15-6-9(13)4-8(2)12(15)14-10/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
RLYAWEMGSQJTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=C(C2=N1)C)Br |
Origin of Product |
United States |
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